Cas no 892468-97-2 (2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide)

2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 6H-1,2,3-Triazolo[4,5-d]pyrimidine-6-acetamide, 3,7-dihydro-7-oxo-3-(phenylmethyl)-N-[4-(trifluoromethoxy)phenyl]-
- F0656-0049
- AKOS024593437
- 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- 892468-97-2
- 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide
-
- インチ: 1S/C20H15F3N6O3/c21-20(22,23)32-15-8-6-14(7-9-15)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,25,30)
- InChIKey: SRWKPMMKHQLUTD-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC=C(OC(F)(F)F)C=C2)=O)C(=O)C2N=NN(CC3=CC=CC=C3)C=2N=1
計算された属性
- 精确分子量: 444.11577285g/mol
- 同位素质量: 444.11577285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 707
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 12.10±0.70(Predicted)
2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0656-0049-10μmol |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-50mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-20μmol |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-4mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-2mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-20mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-15mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-3mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-5mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0656-0049-40mg |
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
892468-97-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide 関連文献
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamideに関する追加情報
Comprehensive Analysis of 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 892468-97-2)
The compound 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 892468-97-2) is a highly specialized heterocyclic molecule with a unique structural framework. Its complex name reflects the intricate combination of a triazolopyrimidine core, a benzyl substituent, and a trifluoromethoxyphenylacetamide moiety. This molecular architecture positions it as a compound of significant interest in pharmaceutical research, particularly in the development of targeted therapies.
Recent advancements in drug discovery have highlighted the importance of triazolopyrimidine derivatives due to their versatile biological activities. Researchers are increasingly focusing on compounds like CAS No. 892468-97-2 for their potential applications in modulating enzyme activity or receptor interactions. The presence of the trifluoromethoxy group enhances metabolic stability, a critical factor in improving drug bioavailability—a topic frequently searched by professionals in medicinal chemistry forums.
The synthesis of 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide involves multi-step organic reactions, including cyclization and amidation processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity and structural integrity. These methods align with current industry standards, addressing common queries about quality control in fine chemical production.
From a pharmacological perspective, the benzyl-triazolopyrimidine scaffold has been investigated for its role in inhibiting specific kinases or proteases. While CAS No. 892468-97-2 is primarily used in preclinical studies, its structural features resonate with trends in personalized medicine and small-molecule therapeutics—a hot topic in 2024’s biotech conferences. Discussions around "drug repurposing" and "fragment-based drug design" often reference similar compounds.
In material science, the trifluoromethoxy-phenyl segment contributes to unique electronic properties, making derivatives of this compound candidates for organic semiconductors or liquid crystal displays. This interdisciplinary relevance answers frequent search engine questions like "applications of fluorinated aromatic compounds in electronics."
Regulatory databases classify 892468-97-2 as a research-grade chemical, requiring proper handling under laboratory conditions. Safety data sheets emphasize standard PPE protocols, reflecting global compliance with REACH and similar frameworks—a critical consideration for procurement specialists searching for "handling protocols for complex acetamides."
Future research directions may explore the structure-activity relationship (SAR) of this compound’s derivatives, particularly optimizing the triazolo[4,5-d]pyrimidine core for enhanced selectivity. Such studies would address trending scientific queries about "scaffold hopping in medicinal chemistry" while maintaining the compound’s innovative potential.
892468-97-2 (2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide) Related Products
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)




